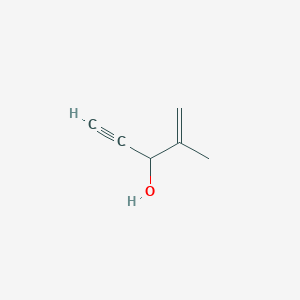
2-Methylpent-1-en-4-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpent-1-en-4-yn-3-ol can be synthesized through several methods. One common method involves the reaction of acetylene with methyl vinyl ketone in the presence of a base, followed by rearrangement to form the desired product . The reaction conditions typically involve low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of acetylene and methyl vinyl ketone as starting materials. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The process may also involve purification steps such as distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Methylpent-1-en-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Polymerization: The compound can undergo radical polymerization to form high-molecular-weight products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Methylpent-1-en-4-yn-3-ol has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including prolycopene, a tangerine-colored tetra-Z-isomer of lycopene.
Pharmaceuticals: The compound is an intermediate in the production of vitamin A and other pharmaceuticals.
Polymer Chemistry: It is used in the study of radical polymerization and the formation of high-molecular-weight polymers.
Mechanism of Action
The mechanism of action of 2-Methylpent-1-en-4-yn-3-ol involves its reactivity due to the presence of both alkyne and alcohol functional groups. The compound can participate in various chemical reactions, including nucleophilic addition, oxidation, and reduction. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
2-Methylpent-1-en-4-yn-3-ol can be compared with other similar compounds such as:
3-Methyl-1-penten-4-yn-3-ol: This compound has a similar structure but differs in the position of the double bond.
3-Methyl-1-pentyn-3-ol: This compound lacks the double bond present in this compound
Uniqueness
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions due to the presence of both alkyne and alcohol functional groups. This makes it a versatile intermediate in organic synthesis and valuable in various industrial applications .
Properties
CAS No. |
1572-63-0 |
|---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
2-methylpent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C6H8O/c1-4-6(7)5(2)3/h1,6-7H,2H2,3H3 |
InChI Key |
CBYMOUVOSIZYAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















